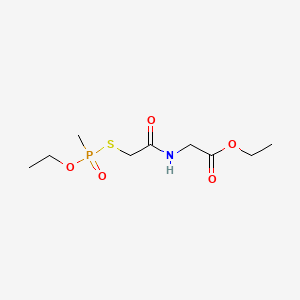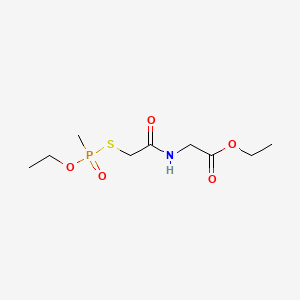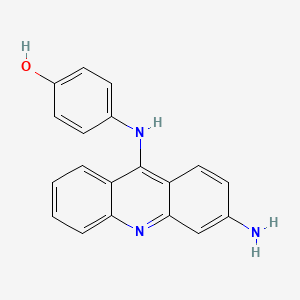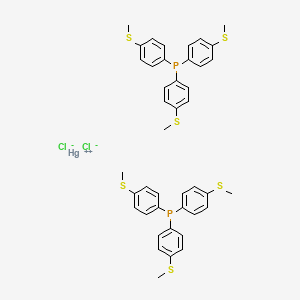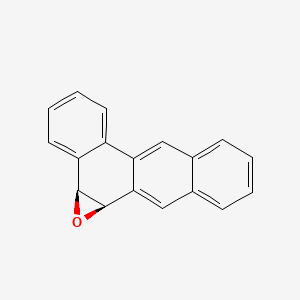
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-: is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the desired stereochemistry and to minimize by-products.
化学反応の分析
Types of Reactions
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Anthracene: A simpler aromatic compound that forms the basis for more complex derivatives.
Epoxides: Compounds containing an oxirane ring, similar to the oxirene ring in Benz(3,4)anthra(1,2-b)oxirene.
Uniqueness
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- is unique due to its specific stereochemistry and the presence of both an oxirene ring and an anthracene moiety
特性
CAS番号 |
74444-64-7 |
|---|---|
分子式 |
C18H12O |
分子量 |
244.3 g/mol |
IUPAC名 |
(2R,4S)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m0/s1 |
InChIキー |
APIRAYPNDXRJBP-ZWKOTPCHSA-N |
異性体SMILES |
C1=CC=C2C=C3C4=CC=CC=C4[C@H]5[C@@H](C3=CC2=C1)O5 |
正規SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


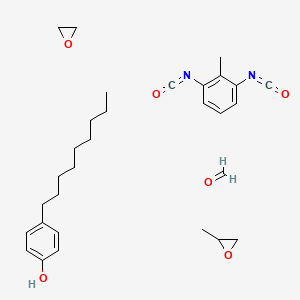
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
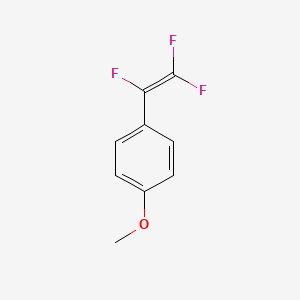
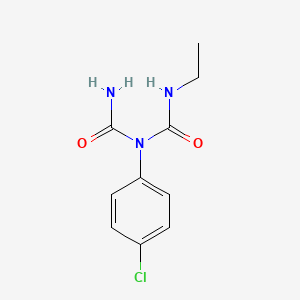
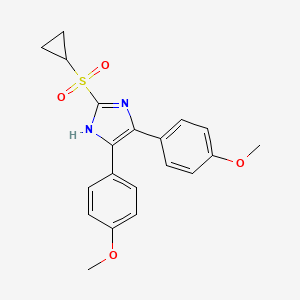
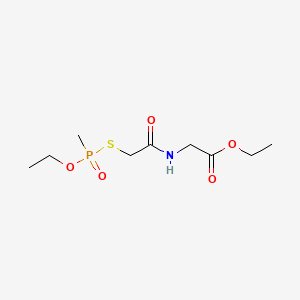
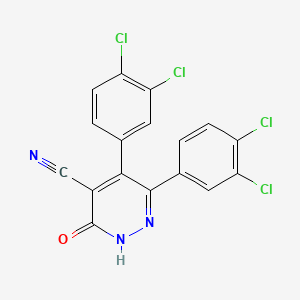
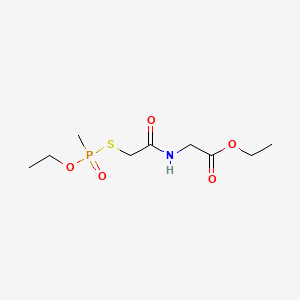
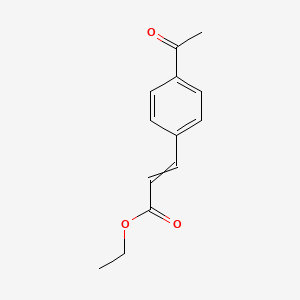
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
